2-(3-Methyl-piperidin-1-yl)-benzylamine, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, is a chemical compound characterized by a benzylamine structure integrated with a piperidine ring. This compound features a methyl group on the piperidine nitrogen, which influences its steric and electronic properties, potentially impacting its biological activity and interactions. The compound is utilized in various fields, including medicinal chemistry and proteomics research, due to its structural versatility and functional characteristics .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.
Research indicates that 2-(3-Methyl-piperidin-1-yl)-benzylamine exhibits significant biological activities. Its structure allows it to interact with various biological targets, particularly in neuropharmacology:
The synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine typically involves several steps:
2-(3-Methyl-piperidin-1-yl)-benzylamine has several applications:
Its unique structure makes it a valuable candidate for further exploration in drug design.
Interaction studies involving 2-(3-Methyl-piperidin-1-yl)-benzylamine focus on its binding affinity and efficacy against specific receptors or enzymes:
These studies are essential for understanding how this compound might be utilized in pharmacological contexts.
Several compounds share structural similarities with 2-(3-Methyl-piperidin-1-yl)-benzylamine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Benzylpiperidine | Benzene ring attached to piperidine | Exhibits strong analgesic properties |
3-Methylpiperidine | Methyl group on the piperidine nitrogen | Used in the synthesis of various drugs |
4-Piperidone | Ketone functional group on the piperidine | Known for its role in synthesizing psychoactive substances |
2-(4-Methylpiperidin-1-yl)-benzylamine | Similar amine structure but different substituents | Potentially different pharmacological effects |
The uniqueness of 2-(3-Methyl-piperidin-1-yl)-benzylamine lies in its specific substitution pattern, which may confer distinct properties compared to these analogs. Its methyl group at the third position of the piperidine ring enhances steric bulk and may influence receptor binding affinities differently than other derivatives.